Regioisomeric Differentiation: Target Compound vs. WAY-604439 in Substituent Distribution and Calculated Physicochemical Properties
The target compound and WAY-604439 share the identical molecular formula C20H14ClFN4S (MW 396.87–396.9), yet differ fundamentally in substituent distribution: the target compound places 4-chlorophenyl at N4 and 2-fluorobenzylthio at C3, whereas WAY-604439 places unsubstituted phenyl at N4 and 2-chloro-6-fluorobenzylthio at C5 [1]. The target compound has a calculated XLogP3 of 4.7, while WAY-604439 exhibits a different SMILES-based connectivity that yields distinct hydrogen bond acceptor and donor profiles. The topological polar surface area (TPSA) is 68.9 Ų for the target compound, with 5 hydrogen bond acceptors and 0 hydrogen bond donors [1]. The repositioning of chlorine from the N4-phenyl to the benzylthio ring in WAY-604439 alters the electronic distribution and steric accessibility of the pyridyl nitrogen, which is critical for coordination interactions with biological targets.
| Evidence Dimension | Substituent distribution and calculated physicochemical parameters |
|---|---|
| Target Compound Data | 4-chlorophenyl at N4; 2-fluorobenzylthio at C3; XLogP3 = 4.7; TPSA = 68.9 Ų; 5 HBA; 0 HBD |
| Comparator Or Baseline | WAY-604439: phenyl at N4; 2-chloro-6-fluorobenzylthio at C5; identical molecular formula (C20H14ClFN4S) but different SMILES connectivity |
| Quantified Difference | Regioisomeric shift of chlorine from N4-phenyl to benzylthio ring; altered hydrogen bond acceptor topology |
| Conditions | Calculated physicochemical properties from PubChem (target) and vendor databases (WAY-604439) |
Why This Matters
Regioisomeric identity determines which biological targets the compound can engage; procurement of the wrong isomer invalidates SAR hypotheses and screening results.
- [1] PubChem. Compound Summary for CID 1405174: 4-(4-Chlorophenyl)-3-[(2-fluorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole. National Library of Medicine. View Source
